molecular formula C21H21BF4P- B581186 Tri-o-tolylphosphine tetrafluoroborate CAS No. 1255640-57-3

Tri-o-tolylphosphine tetrafluoroborate

Cat. No.: B581186
CAS No.: 1255640-57-3
M. Wt: 391.176
InChI Key: GKILWVIIRMROID-UHFFFAOYSA-N
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Description

Historical Trajectory of Phosphine (B1218219) Ligands in Transition Metal Chemistry

The journey of phosphine ligands in transition metal chemistry is a rich narrative of discovery and innovation that has fundamentally shaped the field of catalysis. The first reported phosphine complexes, cis- and trans-PtCl₂(PEt₃)₂, were described by Cahours and Gal in 1870. wikipedia.org However, the profound importance of phosphine ligands was not fully realized until the mid-20th century. A pivotal moment came with Walter Reppe's work in the 1940s, which utilized triphenylphosphine (B44618) in nickel-catalyzed reactions for the synthesis of acrylic esters. wikipedia.org

The 1960s and 1970s marked a golden age for phosphine ligand development, largely driven by the burgeoning field of homogeneous catalysis. numberanalytics.com The discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966 was a landmark achievement, showcasing the remarkable efficacy of phosphine ligands in catalytic processes like hydrogenation. numberanalytics.com This spurred extensive research into modifying the electronic and steric properties of phosphines to fine-tune the reactivity and selectivity of metal catalysts. The development of chiral phosphine ligands, such as DIPAMP in 1975, further expanded the horizons of asymmetric catalysis, enabling the industrial synthesis of important pharmaceuticals like L-DOPA. tcichemicals.com The versatility and tunability of phosphine ligands have cemented their status as a cornerstone of modern organometallic chemistry. numberanalytics.com

Fundamental Significance of o-Tolyl Substituents in Organophosphorus Chemistry and Ligand Design

The ortho-tolyl substituents in tri-o-tolylphosphine (B155546) play a crucial role in defining its chemical behavior and applications in ligand design. The methyl groups at the ortho position of the phenyl rings introduce significant steric bulk around the phosphorus atom. This steric hindrance is a key feature, influencing the coordination geometry of metal complexes and the reactivity of the catalyst.

Role of Tetrafluoroborate (B81430) Counterion in Cationic Organometallic and Phosphonium (B103445) Species

The tetrafluoroborate anion (BF₄⁻) is a widely utilized counterion in organometallic and phosphonium chemistry due to its unique properties. It is generally considered a weakly coordinating or non-coordinating anion, meaning it has a low tendency to bind to cationic metal centers or phosphonium ions. This characteristic is crucial as it allows the cationic species to remain highly reactive and accessible for participation in chemical transformations.

The use of tetrafluoroborate as a counterion can lead to the formation of stable, isolable cationic complexes. alfachemic.com For instance, in the context of gold catalysis, the nature of the counterion can significantly influence the catalytic activity. While more coordinating anions might participate directly in the reaction mechanism, the non-coordinating nature of tetrafluoroborate can help to maintain a highly electrophilic and active cationic metal center. Phosphonium salts with the tetrafluoroborate anion, such as di-tert-butyl(methyl)phosphonium tetrafluoroborate, are often used as precursors for generating the free phosphine ligand in situ under basic conditions. sigmaaldrich.com The stability and solubility of these salts in organic solvents make them convenient to handle and employ in a variety of catalytic reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com

Overview of Key Research Paradigms and Academic Contributions Pertaining to Tri-o-tolylphosphine Tetrafluoroborate

While extensive research has been conducted on the parent ligand, tri-o-tolylphosphine, specific academic contributions focusing solely on its tetrafluoroborate salt are more specialized. However, the available information points to its role as a precursor and intermediate in significant catalytic processes.

This compound is identified as a key reactant in the formation of stable cationic complexes. alfachemic.com A notable application is its use as an essential intermediate in the palladium-catalyzed telomerization of 1,3-butadiene. alfachemic.com In this context, the phosphonium salt likely serves as a precursor to the active tri-o-tolylphosphine ligand, which modulates the properties of the palladium catalyst.

The broader research context for this compound lies within the extensive use of tri-o-tolylphosphine in various cross-coupling reactions. For instance, palladium complexes of tri-o-tolylphosphine have been shown to be highly efficient catalysts for the Suzuki coupling of propargylic carbonates with boronic acids. rsc.org The unique steric and electronic properties of the tri-o-tolylphosphine ligand are critical to the success of these transformations. While detailed spectroscopic and structural data for this compound are not widely published in academic literature, data for the parent phosphine is available. For example, the ¹H NMR spectrum of tri-o-tolylphosphine shows characteristic signals for the aromatic and methyl protons. chemicalbook.com

Below are some key properties of the parent compound, tri(o-tolyl)phosphine, which inform the characteristics of its tetrafluoroborate salt.

PropertyValue
Molecular Formula C₂₁H₂₁P
Molar Mass 304.37 g/mol
Appearance White solid
Melting Point 124-127 °C
Cone Angle 194°

This table presents data for the parent compound, Tri(o-tolyl)phosphine.

Properties

IUPAC Name

tris(2-methylphenyl)phosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P.BF4/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5/h4-15H,1-3H3;/q;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKILWVIIRMROID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF4P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747916
Record name tris(2-methylphenyl)phosphane;tetrafluoroborate
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Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255640-57-3
Record name tris(2-methylphenyl)phosphane;tetrafluoroborate
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Record name 1255640-57-3
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Coordination Chemistry of Tri O Tolylphosphine and Its Tetrafluoroborate Complexes

Formation and Characterization of Metal-Phosphine Complexes with Tri-o-tolylphosphine (B155546) Ligands

Tri-o-tolylphosphine [P(o-tolyl)₃] is a bulky organophosphorus ligand widely utilized in coordination chemistry. wikipedia.org Its large cone angle of 194° influences the stereochemistry and reactivity of the resulting metal complexes. wikipedia.org This section explores the coordination chemistry of tri-o-tolylphosphine with a range of transition metals, focusing on the formation, characterization, and structural features of the resulting complexes, including those with the tetrafluoroborate (B81430) anion.

Palladium Complexes and their Coordination Modes

Tri-o-tolylphosphine forms stable complexes with palladium, primarily in the +2 oxidation state. These complexes are often used as precatalysts in various cross-coupling reactions. A common example is dichlorobis(tri-o-tolylphosphine)palladium(II), PdCl₂[P(o-tolyl)₃]₂, which serves as a precursor for catalytically active species. ru.nl

The synthesis of palladium(II) halide dimers of the type {PdP(o-tolyl)₃}₂ (where X = Cl, Br, I) has been reported from the reaction of a mixture of Pd₂(DBA)₃ (tris(dibenzylideneacetone)dipalladium(0)) and P(o-tolyl)₃ with aryl halides. acs.org These dimers can be converted to other derivatives. For instance, the iodide dimer reacts with silver triflate (AgOTf) in acetonitrile (B52724) to yield the cationic bis(acetonitrile) complex, {[PdP(o-tolyl)₃(CH₃CN)₂]}⁺OTf⁻. acs.org This cationic species can then be treated with LiCl to form the corresponding chloride dimer. acs.org

The coordination geometry around the palladium center in these complexes is typically square planar. In trans-[PdCl₂{P(m-tolyl)₃}₂], the Pd-P and Pd-Cl bond distances are 2.3289(4) Å and 2.2897(4) Å, respectively, with a P-Pd-Cl angle of 87.77(2)°. chemicalbook.com Due to the steric bulk of the tri-o-tolylphosphine ligand, hindered rotation about the P-C and Pd-P bonds is observed in solution, as evidenced by variable-temperature ¹H and ³¹P NMR studies. acs.org This leads to the existence of different rotamers in solution. acs.org

While specific data on tri-o-tolylphosphine palladium tetrafluoroborate complexes is limited, the synthesis of related cationic complexes with other counterions like triflate suggests that tetrafluoroborate analogues could be prepared through similar synthetic strategies, such as halide abstraction from a neutral precursor using AgBF₄.

Table 1: Selected Spectroscopic Data for Palladium-Tri-o-tolylphosphine Complexes

Compound³¹P NMR (δ, ppm)Key FeatureReference
trans-[PdCl₂{P(m-tolyl)₃}₂]Not specifiedSquare-planar geometry chemicalbook.com
PdP(o-tol)₃[HN(Me)Bn]ClNot specifiedHindered rotation of P-C and Pd-P bonds acs.org
{[PdP(o-tolyl)₃(CH₃CN)₂]}⁺OTf⁻Not specifiedCationic complex acs.org

Gold Complexes and Aurophilicity Considerations

The coordination chemistry of tri-o-tolylphosphine with gold is rich, encompassing both Au(I) and Au(III) oxidation states. rsc.org A key feature of many gold(I) phosphine (B1218219) complexes is the phenomenon of aurophilicity, a weak relativistic effect that leads to Au···Au interactions, influencing the structural and photophysical properties of these compounds. mdpi.com These interactions are comparable in strength to hydrogen bonds. mdpi.com

Dinuclear gold(I) complexes with bridging phosphine ligands are particularly interesting for studying aurophilic interactions. mdpi.comcapes.gov.br The Au···Au distances in these complexes can be modulated by the nature of the ligands. rsc.org For instance, in dinuclear gold(I) complexes with twisted bridging 2,2'-bipyridine (B1663995) ligands, relatively short Au(I)···Au(I) contacts of 3.1262(2)–3.400(1) Å have been observed. rsc.org

The synthesis of gold(I) and gold(III) complexes with phosphine ligands often involves the reaction of a gold precursor like [AuCl(tht)] (tht = tetrahydrothiophene) or HAuCl₄ with the phosphine ligand. nih.gov Cationic gold(I) phosphine complexes, which would feature a tetrafluoroborate counterion, can be synthesized. For example, cationic gold(I) complexes of the type [Au{P(Ar)₃}₂]PF₆ have been prepared and characterized. rsc.org

The coordination geometry of Au(I) in these complexes is typically linear, while Au(III) complexes often adopt a square-planar geometry. nih.gov In the crystal structure of a dinuclear gold(I) complex, the gold ions are in a typical linear environment. rsc.org

Table 2: Aurophilic Interactions in Gold(I) Phosphine Complexes

Compound TypeAu···Au Distance (Å)Key FeatureReference
Dimeric Gold(I) Bisphosphine2.9977(6) - 3.1680(5)Strong aurophilic interactions mdpi.com
Dinuclear Gold(I) with twisted bipyridine3.1262(2) - 3.400(1)Tunable Au-Au contacts rsc.org
Dinuclear Gold(I) ThiolatesDependent on hydrogen bondingInterplay of aurophilicity and H-bonding rsc.org

Silver Complexes and Argentophilic Interactions

Similar to gold, silver(I) complexes with phosphine ligands can exhibit metallophilic interactions, known as argentophilic interactions. nih.gov These interactions influence the structural and physical properties of the silver complexes. nih.gov The study of argentophilicity has revealed its role in the formation of silver aggregates and clusters. nih.gov

The synthesis of silver(I) phosphine complexes can be achieved by reacting a silver(I) salt, such as Ag(CF₃SO₃), with the phosphine ligand. acs.org For example, the complex [HB(3,5-Me₂Pz)₃]Ag[P(o-tolyl)₃] was prepared from K[HB(3,5-Me₂Pz)₃], P(o-tolyl)₃, and Ag(CF₃SO₃). acs.org The resulting complexes often feature a distorted tetrahedral geometry around the silver atom. acs.org

In solution, ³¹P NMR spectroscopy is a valuable tool for characterizing these complexes. The observation of ¹⁰⁷/¹⁰⁹Ag-³¹P coupling provides evidence for the formation and stability of the Ag-P bond. acs.org For [HB(pz)₃]Ag[P(p-tolyl)₃], the ¹J(P,¹⁰⁹Ag) coupling constant is 700 Hz at 253 K. acs.org

The Ag···Ag interactions in these complexes can be either attractive or repulsive depending on the electronic and geometric environment of the silver centers, which is influenced by the nature of the ligands. researchgate.net In some structures, Ag···Ag separations as short as 3.06 Å have been observed. researchgate.net

Table 3: NMR Data for Silver(I)-Triarylphosphine Complexes

Compound³¹P NMR (δ, ppm)¹J(P,¹⁰⁹Ag) (Hz)Temperature (K)Reference
[HB(pz)₃]Ag[P(p-tolyl)₃]-14.7700253 acs.org
[HB(3,5-Me₂Pz)₃]Ag[P(o-tolyl)₃]17.9669293 acs.org
[HB(3,5-Me₂Pz)₃]Ag[PEt₃]8.6691293 acs.org

Copper Complexes

Copper(I) complexes with phosphine ligands are known to adopt various coordination geometries, with three- and four-coordinate complexes being common. rsc.orgrsc.org The synthesis of these complexes often involves the reaction of a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄, with the desired phosphine and other ligands. mdpi.com

For instance, the heteroleptic copper(I) complex [Cu(L)(PPh₃)₂]BF₄, where L is 6-(thiophen-2-yl)-2,2'-bipyridine, was synthesized from [Cu(CH₃CN)₄]BF₄, triphenylphosphine (B44618), and the diimine ligand. mdpi.com The copper(I) center in this complex is tetra-coordinated with a distorted tetrahedral geometry. mdpi.com Three-coordinate copper(I) complexes with a trigonal planar geometry have also been synthesized and structurally characterized. rsc.org

Table 4: Structural Features of Copper(I) Phosphine Complexes

CompoundCoordination GeometryKey FeatureReference
[Cu(phen)(Johnphos)]BF₄Trigonal planarEmissive in solution and solid state rsc.org
[CuL(PPh₃)₂]BF₄Distorted tetrahedralOrange emitter in the solid state mdpi.com
[(pyrimidine-2-thione)(tri-o-tolylphosphine)copper(I) chloride]Not specified- capes.gov.br

Rhodium Complexes

The coordination chemistry of tri-o-tolylphosphine with rhodium is complex and can lead to the formation of complexes in different oxidation states, including Rh(I), Rh(II), and Rh(III). nih.govrsc.org The reaction of rhodium(III) chloride with tri-o-tolylphosphine can yield various products depending on the reaction conditions. rsc.org

Rh(I) complexes are often square planar. For example, in trans-[Rh(CO)(NSO)(PPh₃)₂], the Rh-P bond lengths are 2.330(1) Å. rsc.org The ³¹P NMR spectra of rhodium(I) phosphine complexes show characteristic ¹⁰³Rh-³¹P coupling constants. For some Rh(I) complexes, these coupling constants are in the range of 160-200 Hz. nih.gov

Rh(III) complexes typically adopt a distorted octahedral geometry. rsc.orgmdpi.com For instance, in trichlorobis-(o-methoxyphenyldimethylarsine)rhodium(III), the Rh-As distances are in the range of 2.33 to 2.39 Å. rsc.org

The synthesis of cationic rhodium complexes with tetrafluoroborate or hexafluorophosphate (B91526) counterions is well-established. nih.govrsc.org These complexes are often prepared by reacting a neutral precursor with a salt like HBF₄ or AgPF₆. researchgate.net While detailed studies on rhodium-tri-o-tolylphosphine tetrafluoroborate complexes are scarce, the principles of rhodium coordination chemistry suggest that such species would be accessible and likely serve as catalysts or catalyst precursors.

Table 5: NMR Data for Rhodium-Phosphine Complexes

Compound Type³¹P NMR (δ, ppm)¹J(Rh,P) (Hz)Key FeatureReference
Rh(I)-TriphosphineDistinct CS tensors for each PComplex spin-spin coupling rsc.org
Rh(I)-AzaphosphatraneDoublet of doublets~160-200cis conformation nih.gov
Rh(I)-HydridoDoublet of triplets~20-28 (to Rh)High-field hydride signal nih.gov

Ruthenium Complexes

Ruthenium forms a wide variety of complexes with phosphine ligands, which are extensively used in catalysis. researchgate.netsynthesiswithcatalysts.com These complexes are typically in the +2 oxidation state and feature an octahedral geometry. rsc.org

The synthesis of ruthenium(II) phosphine complexes often starts from precursors like [RuCl₂(PPh₃)₃]. acs.orgresearchgate.net Reaction of this precursor with other ligands can lead to the substitution of one or more triphenylphosphine ligands. For example, the reaction with 2-(2'-pyridyl)quinoline yields cis-[RuCl₂(PPh₃)₂(L¹)]. researchgate.net

The characterization of these complexes relies heavily on spectroscopic methods, particularly ³¹P NMR. The chemical shifts and coupling patterns in the ³¹P NMR spectra provide valuable information about the coordination environment of the phosphorus atoms. acs.orgnih.gov For instance, in [Ru(H)₂(CO){N(CH₂PPh₂)₃}-κ³P], the ³¹P{¹H} NMR spectrum shows a doublet at 8.5 ppm and a triplet at 18.8 ppm, indicating two different phosphorus environments. nih.gov

While there is a vast body of literature on ruthenium-phosphine complexes, specific studies on tri-o-tolylphosphine tetrafluoroborate complexes are not prominent. However, related cationic complexes with hexafluorophosphate or triflate counterions are known. researchgate.net These are often synthesized via halide abstraction from a neutral ruthenium chloride precursor. researchgate.net The reactivity of such cationic species is of great interest in the context of developing new catalysts. acs.org

Table 6: Spectroscopic Data for Ruthenium-Phosphine Complexes

Compound³¹P{¹H} NMR (δ, ppm)¹H NMR (δ, ppm)Key FeatureReference
[RuCp*(tppe)][PF₆] (1)60.8 (t), 39.8 (d)-Cationic complex acs.org
Deprotonated form of 1 (2)79.2 (d), 23.2 (t)-Phosphido complex acs.org
[Ru(H)₂(CO){N(CH₂PPh₂)₃}-κ³P] (4)8.5 (d), 18.8 (t)-6.50 (m)Dihydride complex nih.gov
cis-[RuCl₂(PPh₃)₂(L¹)]Not specified-Octahedral geometry researchgate.net

Other Transition Metal and Main Group Element Coordination Chemistry

Tri-o-tolylphosphine, P(o-tol)₃, is a bulky, electron-rich tertiary phosphine ligand widely used in coordination chemistry and catalysis. Its large steric profile significantly influences the geometry and reactivity of its metal complexes. According to the Hard and Soft Acids and Bases (HSAB) theory, as a phosphine, P(o-tol)₃ is classified as a soft ligand. researchgate.net This characteristic makes it particularly well-suited for forming stable complexes with soft metal centers, such as the late transition metals like palladium, platinum, gold, and nickel. researchgate.netwikipedia.org

Notable examples include palladium complexes, which are often used as catalysts. For instance, P(o-tol)₃ reacts with palladium(II) acetate (B1210297) to form palladacycles, a type of organometallic compound that serves as an efficient catalyst for Heck vinylation reactions. wikipedia.org The reaction of P(o-tol)₃ with palladium precursors and aryl halides can generate halide-bridged dimers, such as {PdP(o-tol)₃(μ-X)}₂, which are key intermediates in cross-coupling reactions. acs.org These dimers can further react with amines to form monomeric palladium-amine adducts. acs.org

While it preferentially binds to late transition metals, P(o-tol)₃ can also coordinate to other metals. Gold(I) complexes with mixed P(o-tol)₃ and dithiocarbamate (B8719985) ligands have been synthesized and investigated. researchgate.net In the realm of main group elements, the chemistry is less extensive but plausible with suitable precursors. The formation of stable complexes with hard metal ions like early transition metals (e.g., Ti, Zr) or lanthanides is generally not favored. researchgate.net The significant steric hindrance of the ligand often leads to cyclometalation, a process where one of the o-tolyl groups reacts with the metal center to form a cyclic structure. wikipedia.org

Investigation of Steric and Electronic Parameters of Tri-o-tolylphosphine in Coordination

The utility of phosphine ligands in catalysis and coordination chemistry stems from the ability to independently tune their steric and electronic properties. libretexts.org Tri-o-tolylphosphine is a classic example of a ligand whose properties have been extensively characterized to understand its role in influencing the stability and reactivity of metal complexes.

The steric bulk of a phosphine ligand is a critical factor that dictates the number of ligands that can coordinate to a metal center and influences the reaction pathways in catalysis. umb.eduwikipedia.org Two primary metrics are used to quantify this property: the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle is a measure of the solid angle occupied by a ligand at a standardized metal-phosphorus bond distance of 2.28 Å. wikipedia.org For tri-o-tolylphosphine, the cone angle is reported to be 194°, which is significantly large and places it among the more sterically demanding phosphine ligands. wikipedia.org This large cone angle is a direct consequence of the three ortho-methyl substituted phenyl rings. For comparison, the less hindered triphenylphosphine has a cone angle of 145°, while the very bulky tri-tert-butylphosphine (B79228) has a cone angle of 182°. wikipedia.org

The percent buried volume (%Vbur) is a more modern descriptor that calculates the percentage of the volume of a sphere around the metal (typically with a radius of 3.5 Å) that is occupied by the ligand. nih.govucla.edust-andrews.ac.uk This method provides a more precise representation of the ligand's steric impact within the coordination sphere of the metal. nih.govrsc.org While specific %Vbur values for tri-o-tolylphosphine can vary slightly depending on the exact complex and computational method, it is consistently characterized as a ligand with a high degree of steric hindrance. nih.govresearchgate.net This steric bulk is a key factor in promoting reductive elimination and preventing the formation of undesired side products in many catalytic cycles. wikipedia.orgnih.gov

Steric Parameters of Selected Phosphine Ligands
LigandTolman Cone Angle (θ) in degrees
PMe₃ (Trimethylphosphine)118
PPh₃ (Triphenylphosphine)145
PCy₃ (Tricyclohexylphosphine)170
P(t-Bu)₃ (Tri-tert-butylphosphine)182
P(o-tol)₃ (Tri-o-tolylphosphine)194 wikipedia.org

The electronic nature of a phosphine ligand determines how it modulates the electron density at the metal center. This is typically assessed by its σ-donor and π-acceptor capabilities.

The primary method for quantifying the electronic effect is the Tolman Electronic Parameter (TEP) . The TEP is derived from the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) in a standard [LNi(CO)₃] complex, measured by infrared spectroscopy. wikipedia.org A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the nickel is back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond. wikipedia.org For tri-o-tolylphosphine, the TEP is approximately 2067 cm⁻¹. This value places it as a strong electron-donating ligand, comparable to triphenylphosphine (2068.9 cm⁻¹) but slightly less donating than basic alkylphosphines like trimethylphosphine (B1194731) (2064.1 cm⁻¹). wikipedia.org Interestingly, tri-o-tolylphosphine and trimethylphosphine are considered to have similar electronic effects but vastly different steric profiles, illustrating the modularity of phosphine ligand design. libretexts.org

Another measure of electron-donating ability is the pKa of the corresponding phosphonium (B103445) ion, [R₃PH]⁺. A higher pKa indicates a more basic (and generally more electron-donating) phosphine.

Electronic Parameters of Selected Phosphine Ligands
LigandTolman Electronic Parameter (TEP) in cm⁻¹
P(t-Bu)₃ (Tri-tert-butylphosphine)2056.1
PMe₃ (Trimethylphosphine)2064.1
P(o-tol)₃ (Tri-o-tolylphosphine)~2067
PPh₃ (Triphenylphosphine)2068.9
P(OPh)₃ (Triphenylphosphite)2089.3

Influence of Tetrafluoroborate Counterion on Complex Stability and Reactivity

In the synthesis and application of cationic metal-phosphine complexes, the choice of counterion is critical. The tetrafluoroborate anion (BF₄⁻) is frequently employed and is often described as a "weakly coordinating" or "non-coordinating" anion. wikipedia.orgwikipedia.org Its primary role is to balance the charge of the cationic metal center while having minimal interaction with it, thereby allowing the metal complex to exhibit its intrinsic reactivity. wikipedia.orgchemeurope.com

The term "non-coordinating" is an idealization; in reality, all anions exhibit some degree of interaction. acs.org The tetrafluoroborate anion is considered weakly coordinating because its negative charge is distributed symmetrically over four highly electronegative fluorine atoms, making it a poor nucleophile and a weak base. wikipedia.orgchemeurope.com This inertness is advantageous in catalysis, as it prevents the anion from blocking a vacant coordination site on the metal, which is often required for substrate binding and activation. wikipedia.org

However, the coordinating ability of BF₄⁻ is relative and depends on the electrophilicity of the metal center. wikipedia.org For highly reactive, electron-deficient metal cations, such as those containing Zr(IV) or Si, the BF₄⁻ anion can act as a ligand by donating a fluoride (B91410) atom, forming a metal-fluorine bond. wikipedia.orgwikipedia.org In some crystallographically characterized complexes, a fluorine atom from the BF₄⁻ anion acts as a bridging ligand between the boron and the cationic metal center. wikipedia.org Nevertheless, compared to halides, nitrates, or even triflates, BF₄⁻ is significantly less coordinating and its use has become popular as a safer alternative to the potentially explosive perchlorate (B79767) anion (ClO₄⁻). wikipedia.org

The interaction between a cationic metal complex and its counterion, known as ion pairing, can significantly influence the complex's properties and reactivity, both in solution and in the solid state. rsc.org In solution, the degree of ion pairing depends on the solvent's polarity. In non-polar solvents, strong ion pairs may form, where the anion remains in close proximity to the cation. This can affect the catalytic activity by altering the steric and electronic environment of the metal center. In polar solvents, the ions are better solvated and exist as separated, more "free" ions.

In the solid state, the position of the tetrafluoroborate anion in the crystal lattice is dictated by electrostatic and crystal packing forces. Studies on various tetrafluoroborate complexes have shown that the BF₄⁻ ion can exist in different states, ranging from a true counter-ion with no direct covalent interaction to a "half-coordinated" state where there is a measurable, albeit weak, interaction between a fluorine atom and the metal center. researchgate.net The strength of this interaction can be influenced by the other ligands on the metal; for instance, stronger donor ligands can increase the interaction between the metal and the tetrafluoroborate ion. researchgate.net Theoretical studies on simple alkali metal tetrafluoroborates (M⁺BF₄⁻) have explored the structures and energetics of these ion pairs, providing fundamental insights into their bonding and vibrational properties. acs.org

Advanced Structural Investigations of Coordination Complexes

Crystallographic Analysis of Ligand-Metal Architectures

A notable example is the structural analysis of trans-di-iodobis(tri-o-tolylphosphine)platinum(II). rsc.org In this complex, the platinum center adopts a square planar geometry with the two bulky tri-o-tolylphosphine ligands occupying trans positions. The crystallographic data provide precise measurements of the key bond lengths within the coordination sphere. rsc.org The failure of this complex to undergo intramolecular metallation, a common reaction for less bulky phosphine ligands, is attributed to the significant steric hindrance imposed by the o-tolyl groups. rsc.org This steric shielding effectively prevents the close approach of a C-H bond of the tolyl ring to the platinum center. rsc.org

The coordination environment is characterized by specific bond distances that reflect the electronic and steric interplay between the metal and the ligands.

Table 1: Selected Crystallographic Data for trans-di-iodobis(tri-o-tolylphosphine)platinum(II)

Parameter Bond/Angle Value
Bond Length Pt-P 2.348(2) Å
Bond Length Pt-I 2.622(1) Å

Data sourced from the crystallographic analysis of trans-di-iodobis(tri-o-tolylphosphine)platinum(II)–dichloromethane (1/1). rsc.org

The arrangement of the tolyl groups is also a key feature. In many tri-o-tolylphosphine complexes, the ligand adopts a conformation where the methyl groups create a crowded environment around the phosphorus atom, influencing the accessibility of the metal center. researchgate.net This propeller-like arrangement is a direct consequence of minimizing steric clashes between the ortho-substituents.

Solution-Phase Structural Dynamics and Fluxionality Studies

While crystallography provides a static picture, coordination complexes are often dynamic in solution, undergoing rapid intramolecular rearrangements known as fluxional processes. nih.gov These processes involve the interchange of chemically or magnetically distinct groups, and their study provides critical information on reaction mechanisms, catalytic cycles, and ligand mobility. nih.gov Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a primary tool for investigating these dynamic behaviors.

For palladium complexes containing the tri-o-tolylphosphine ligand, such as palladium tris(o-tolyl)phosphine mono(amine) complexes, VT ¹H and ³¹P NMR studies have revealed hindered rotation around both the phosphorus-carbon (P-C) and palladium-phosphorus (Pd-P) bonds. acs.org This restricted rotation leads to the existence of distinct rotational isomers (rotamers) that can be observed at low temperatures. acs.org Specifically, the analysis is consistent with the predominant formation of the exo₂-P(o-tol)₃ conformer, and the presence of three unequally populated rotamers resulting from hindered rotation about the Pd-P bond. acs.org

Fluxional behavior is a common feature in organometallic chemistry, where ligands can exhibit motions like rotation or pendular movements. nih.govresearchgate.net In the case of tri-o-tolylphosphine, semi-empirical calculations have investigated the conformational interconversion pathways, identifying four possible rotamers based on the relative positions of the methyl groups. researchgate.net The most stable conformer is predicted to have two methyl groups positioned near the phosphorus lone pair. researchgate.net

The study of these dynamic processes is essential for understanding the behavior of these complexes in solution, which is the medium for many of their catalytic applications, such as in Suzuki-Miyaura and Heck cross-coupling reactions. chemicalbook.comchemdad.com

Table 2: Investigated Fluxional Processes in Tri-o-tolylphosphine Complexes

Complex Type Technique Observed Phenomenon Finding
Palladium-P(o-tol)₃ Amine Complexes Variable-Temperature NMR Hindered Rotation Existence of three unequally populated rotamers due to restricted Pd-P bond rotation. acs.org

Catalytic Applications of Tri O Tolylphosphine and Its Tetrafluoroborate Derivatives

Cross-Coupling Reactions Facilitated by Tri-o-tolylphosphine (B155546)

Tri-o-tolylphosphine has proven to be a versatile and effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. sigmaaldrich.comsigmaaldrich.comwikipedia.org Its utility spans across several named reactions, enabling the synthesis of complex organic molecules such as biaryls, substituted olefins, and arylamines.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate. Tri-o-tolylphosphine has been successfully utilized as a ligand in palladium-catalyzed Suzuki-Miyaura reactions to synthesize a variety of biaryl compounds. tcichemicals.com

A notable application involves a highly efficient catalytic system composed of Pd2(dba)3·CHCl3 and tri-o-tolylphosphine for the coupling of propargylic carbonates with various organoboronic acids at room temperature. rsc.orgnih.gov This system demonstrates excellent chirality transfer from a central to an axial position.

Table 1: Examples of Suzuki-Miyaura Coupling using Tri-o-tolylphosphine Ligand

Aryl Halide/Triflate Boronic Acid/Ester Catalyst System Base Solvent Temp. (°C) Yield (%)

This table is generated based on data from provided text.

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. Tri-o-tolylphosphine is a useful ligand for high-temperature Heck coupling reactions. chemspider.comsyntheticpages.org

A practical example involves the reaction of 4-bromophenol with styrene, catalyzed by palladium(II) acetate (B1210297) and tri-o-tolylphosphine in the presence of triethylamine as a base. The reaction is typically carried out at an elevated temperature to afford the corresponding stilbene derivative in good yield. tcichemicals.comtcichemicals.com

Table 2: Representative Heck Reaction using Tri-o-tolylphosphine Ligand

Aryl Halide Alkene Catalyst System Base Solvent Temp. (°C)

This table is generated based on data from provided text.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. Tri-o-tolylphosphine was one of the early ligands employed in the development of this reaction. libretexts.org The use of palladium complexes with tri-o-tolylphosphine allows for the coupling of aryl bromides with secondary amines in the presence of a silylamide base, providing a convenient route to arylamines. researchgate.net

The reaction mechanism is thought to involve the cleavage of palladium aryl halide dimers by the amine, followed by deprotonation and reductive elimination to form the C-N bond. researchgate.net While newer generations of more sophisticated ligands have been developed for the Buchwald-Hartwig amination, tri-o-tolylphosphine remains a historically significant and useful ligand for certain applications. wikipedia.org

Table 3: Buchwald-Hartwig Amination with Tri-o-tolylphosphine

Aryl Halide Amine Catalyst System Base Solvent

This table is generated based on data from provided text.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org Tri-o-tolylphosphine can be employed as a ligand in palladium-catalyzed Negishi couplings for the formation of C-C bonds. sigmaaldrich.comsigmaaldrich.com While specific, detailed examples in the provided search results are less common compared to other coupling reactions, the general applicability of bulky phosphine (B1218219) ligands like tri-o-tolylphosphine in promoting the key steps of the catalytic cycle suggests its utility in this transformation. tcichemicals.com The reaction is known for its high functional group tolerance and the ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org

The Stille coupling is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org Tri-o-tolylphosphine has been utilized as a ligand in Stille reactions. sigmaaldrich.comsigmaaldrich.com For instance, in the synthesis of a prostacyclin analogue labeled with carbon-11, an unsaturated palladium complex formed in situ from Pd2(dba)3 and tri-o-tolylphosphine was employed to facilitate the coupling of a stannane with [11C]methyl iodide. The use of the bulky and electron-donating tri-o-tolylphosphine ligand was found to be crucial for achieving a high yield, albeit at an elevated temperature.

Table 4: Example of Stille Coupling with Tri-o-tolylphosphine

Organostannane Organic Halide Catalyst System Solvent Temp. (°C)

This table is generated based on data from provided text.

Beyond the major named reactions, tri-o-tolylphosphine also finds application in other palladium-catalyzed coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org While not as commonly cited as other ligands, the electronic and steric properties of tri-o-tolylphosphine make it a potential ligand for this transformation. sigmaaldrich.comsigmaaldrich.com

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.orgwikipedia.org Tri-o-tolylphosphine is listed as a suitable ligand for this type of reaction. sigmaaldrich.comsigmaaldrich.com

The versatility of tri-o-tolylphosphine as a ligand in a wide array of cross-coupling reactions underscores its importance in the synthetic chemist's toolkit for the construction of complex molecular architectures.

Hydrogenation Catalysis

Tri-o-tolylphosphine plays a significant role in hydrogenation reactions, primarily through its involvement in Frustrated Lewis Pairs (FLPs). FLPs are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. nih.gov This unquenched reactivity allows them to activate small molecules, most notably hydrogen (H₂). nih.gov

In this context, tri-o-tolylphosphine acts as the bulky Lewis base. When combined with a strong, sterically demanding Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), the resulting FLP can cleave molecular hydrogen heterolytically. This activation of H₂ generates a phosphonium (B103445) cation and a borohydride anion, which can then be used to hydrogenate a variety of substrates without the need for a transition metal catalyst.

However, the success of FLP-catalyzed hydrogenation can be substrate-dependent. For instance, studies on the reduction of Michael acceptors with the tri-o-tolylphosphine/B(C₆F₅)₃ system have shown that a competing hydrophosphination reaction can inhibit the desired hydrogenation pathway. nih.govacs.orgresearchgate.net This highlights the delicate balance of reactivity that must be considered when designing FLP-based catalytic systems.

Table 1: Examples of FLP Components for Hydrogenation

Lewis Base Lewis Acid Substrate Type Reference
Tri-o-tolylphosphine B(C₆F₅)₃ Michael Acceptors nih.gov
Tri(1-naphthyl)phosphine B(C₆F₅)₃ Michael Acceptors nih.gov

Ruthenium-Catalyzed Amination of Alcohols

Tri-o-tolylphosphine also serves as an effective ligand in transition metal catalysis. Specifically, it has been utilized in ruthenium-catalyzed N-alkylation and amination of alcohols. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the alcohol is first dehydrogenated by the ruthenium catalyst to form an intermediate aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" in the initial step, regenerating the catalyst and forming the final amine product.

The steric bulk of the tri-o-tolylphosphine ligand on the ruthenium center is crucial for promoting the desired catalytic activity and stability. While specific examples detailing the performance of tri-o-tolylphosphine in these reactions are part of broader studies on ruthenium catalysis, its general applicability as a phosphine ligand is well-established in facilitating various cross-coupling and amination reactions. sigmaaldrich.comsigmaaldrich.com

Phosphine Organocatalysis and Nucleophilic Activation

The core of phosphine organocatalysis lies in the nucleophilic character of the phosphorus atom. Tri-o-tolylphosphine, like other tertiary phosphines, can act as a potent nucleophile, initiating catalytic cycles by adding to electrophilic starting materials. nih.gov This initial nucleophilic attack typically generates a reactive zwitterionic intermediate, which then undergoes further transformations. nih.gov

A key application of nucleophilic phosphine catalysis is the activation of carbon-carbon multiple bonds, such as those in alkenes, alkynes, and allenes. nih.govacs.org The phosphine adds to an electron-deficient multiple bond, creating a zwitterionic species. acs.org This intermediate effectively reverses the polarity of one of the carbon atoms (an umpolung reaction), allowing it to react with either nucleophiles or electrophiles. Allenes, in particular, have been a fertile ground for phosphine-catalyzed reactions due to their diverse reactivity modes, leading to the synthesis of complex molecular architectures. acs.org

The formation of a zwitterionic intermediate is a hallmark of nucleophilic phosphine catalysis. nih.gov When tri-o-tolylphosphine attacks an activated alkene, for example, a phosphonium enolate zwitterion is formed. This intermediate contains both a positively charged phosphonium group and a negatively charged carbanion or enolate. The subsequent reactivity of this zwitterion dictates the outcome of the reaction. It can be protonated, react with an external electrophile, or participate in intramolecular cyclizations, leading to a wide array of products. The specific reaction pathway is influenced by the nature of the substrates and the reaction conditions.

Lewis Acid/Base Catalysis and Frustrated Lewis Pairs (FLPs)

As previously discussed in the context of hydrogenation, the concept of Frustrated Lewis Pairs is a central theme in the catalytic applications of tri-o-tolylphosphine. Due to its significant steric bulk, tri-o-tolylphosphine is an ideal Lewis base for forming FLPs. wikipedia.org The steric hindrance prevents the formation of a stable adduct with a bulky Lewis acid, leaving the acidity and basicity of the pair available to interact with and activate other molecules. nih.gov

The reactivity of FLPs extends beyond hydrogen activation. They have been shown to facilitate hydroamination reactions and the capture and reduction of carbon dioxide. nih.gov The ability to fine-tune the reactivity of FLPs by modifying the steric and electronic properties of both the Lewis acid and the Lewis base, such as tri-o-tolylphosphine, is a key area of ongoing research. researchgate.net

Table 2: Small Molecules Activated by FLPs

Small Molecule Type of Transformation Reference
H₂ Hydrogenation nih.gov
CO₂ Reduction/Capture nih.gov

Application in Polymerization Reactions

The unique reactivity of phosphines and their derivatives has also found application in polymerization reactions. For instance, the reaction of trivinylphosphine oxide with vinylmagnesium bromide can lead to in situ polymerization, a process that is highly dependent on temperature. mdpi.com While direct applications of tri-o-tolylphosphine tetrafluoroborate (B81430) in polymerization are not extensively documented in the provided search results, the fundamental reactivity of related phosphine compounds suggests potential utility. The ability of phosphines to initiate reactions through nucleophilic attack or to act as components of catalytic systems provides a foundation for their exploration in the synthesis of novel polymers.

Emerging Catalytic Transformations and Synthetic Methodologies

Recent research has highlighted the utility of tri-o-tolylphosphine and its derivatives in facilitating novel and efficient catalytic transformations. The unique steric and electronic properties of the tri-o-tolylphosphine ligand, characterized by a large cone angle (194°), have been instrumental in advancing synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. wikipedia.org These emerging applications focus on creating complex molecular architectures under mild conditions with high efficiency and selectivity.

One of the significant advancements is the development of a highly efficient catalytic system for the Suzuki coupling of propargylic carbonates with various organoboronic acids. rsc.org A combination of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) and tri-o-tolylphosphine has proven effective for this transformation at room temperature. rsc.org This methodology is notable for its application in synthesizing synthetically useful allenes and for demonstrating excellent central-to-axial chirality transfer. rsc.org The reaction accommodates a wide range of boronic acids, including aryl, heteroaryl, and alkenyl boronic acids, showcasing its broad substrate scope.

Another area of development involves the expansion of palladium-catalyzed cross-coupling reactions using hypervalent siloxane derivatives. acs.org A catalyst system comprising palladium(II) acetate and tri-o-tolylphosphine has been successfully employed to couple aryl and heteroaryl bromides with phenyltrimethoxysilane. acs.org This improved methodology expands the utility of siloxane-based cross-coupling, offering a viable alternative to traditional Suzuki and Stille couplings for the formation of carbon-carbon bonds. acs.org The efficiency of this catalytic system allows for the coupling of a variety of substrates, including electron-deficient, electron-neutral, and electron-donating aryl bromides, in excellent yields. acs.org

Furthermore, the role of tri-o-tolylphosphine is being explored in the context of C-H bond activation, a frontier in synthetic chemistry. Studies on rhodium nanoparticles have investigated the possible C-H activation pathways of P(o-tolyl)₃, including methyl C-H activation and aromatic C-H meta-activation. researchgate.net While this research is fundamental, it points towards future applications of tri-o-tolylphosphine-based catalysts in direct functionalization of unactivated C-H bonds, representing a significant step towards more atom-economical and environmentally friendly synthetic routes. researchgate.net

The following table summarizes key findings from these emerging catalytic applications.

Catalytic Transformation Catalyst System Substrates Key Findings & Yields
Suzuki CouplingPd₂(dba)₃·CHCl₃ / P(o-tol)₃Propargylic carbonates, Organoboronic acidsHighly efficient synthesis of allenes at room temperature; Excellent chirality transfer; Yields typically >90%. rsc.org
Siloxane Cross-CouplingPd(OAc)₂ / P(o-tol)₃Aryl/Heteroaryl bromides, PhenyltrimethoxysilaneEfficient coupling for a broad range of bromides; Catalyst loading as low as 3 mol %; Yields up to 99%. acs.org
C-H Bond ActivationRhodium Nanoparticles / P(o-tol)₃Tri-o-tolylphosphine itselfMechanistic studies show pathways for selective methyl and aromatic C-H activation, paving the way for new functionalization reactions. researchgate.net

Mechanistic Investigations of Reactions Involving Tri O Tolylphosphine Tetrafluoroborate

Elucidation of Catalytic Cycles and Reaction Pathways

The catalytic cycles of many cross-coupling reactions, such as those developed by Suzuki, Heck, and Buchwald-Hartwig, are generally understood to involve a sequence of fundamental steps: oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination. The unique steric and electronic properties of the tri-o-tolylphosphine (B155546) ligand profoundly influence each of these stages. researchgate.netconcordia.ca Its considerable bulk is often credited with promoting the formation of low-coordinate, highly reactive metal species that are key to catalytic activity. researchgate.net

Oxidative addition is frequently the rate-determining step in catalytic cycles. For palladium catalysts, this step involves the reaction of a low-valent Pd(0) species with a substrate, such as an aryl halide (Ar-X), to form a Pd(II) intermediate. Seminal work by Hartwig and others has demonstrated that for palladium complexes bearing bulky phosphine (B1218219) ligands like P(o-tol)₃, the active species undergoing oxidative addition is not the bis-ligated L₂Pd(0) complex but rather the monoligated, 12-electron L₁Pd(0) species. concordia.canih.govresearchgate.net

The dissociation of one phosphine ligand from the precursor, bis(tri-o-tolylphosphine)palladium(0), is a critical prerequisite for the oxidative addition of aryl bromides. concordia.canih.gov This dissociation is driven by the steric repulsion between the two bulky P(o-tol)₃ ligands, which destabilizes the bis-ligated complex and favors the formation of the more reactive, coordinatively unsaturated monoligated intermediate. researchgate.netresearchgate.net This monoligated Pd(0) complex is more accessible to the incoming aryl halide, leading to faster rates of oxidative addition compared to complexes with less bulky ligands. researchgate.net

Table 1: Key Findings in Oxidative Addition Involving P(o-tol)₃

Observation Implication Source(s)
Oxidative addition of aryl bromide occurs after phosphine dissociation. The active catalyst is a monoligated Pd(0) species, not L₂Pd(0). concordia.canih.govresearchgate.net
Bulky nature of P(o-tol)₃ promotes ligand dissociation. Steric hindrance is a key design feature for active catalysts. researchgate.netresearchgate.net
Monoligated L₁Pd(0) species are highly reactive. Creates an open coordination site for the substrate to bind. concordia.ca

In cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step follows oxidative addition. This step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound) to the Pd(II) center, displacing the halide or other leaving group. While specific studies focusing on transmetalation with P(o-tol)₃ complexes are less detailed than those for oxidative addition, the general principles of ligand effects apply.

The steric bulk of the P(o-tol)₃ ligand can once again play a facilitative role. It can help create an open coordination site on the arylpalladium(II) halide complex, which is necessary for the incoming organoboron reagent to approach the metal center. In some systems, the formation of a three-coordinate intermediate by ligand dissociation is believed to precede the transmetalation event. Recent studies on related palladacycle precatalysts involving P(o-tol)₃ have highlighted the complexity of this step, where pre-transmetalation intermediates are formed and influenced by the nature of the boronic acid and reaction conditions. acs.org

Reductive elimination is the final, product-forming step of the catalytic cycle, where two organic groups on the Pd(II) center couple and are expelled, regenerating the catalytically active Pd(0) species. The rate of this step is highly dependent on the steric and electronic properties of the ancillary ligands.

Studies have shown that reductive elimination is generally faster from three-coordinate Pd(II) complexes than from four-coordinate ones. The steric bulk of P(o-tol)₃ promotes the dissociation of a ligand (which could be another phosphine, a solvent molecule, or an anion) to form a T-shaped, three-coordinate intermediate. This lower coordination number reduces steric crowding around the metal center, allowing the two organic fragments to adopt a cis-orientation more easily, which is a prerequisite for reductive elimination. In some cases, the ortho-methyl groups on the P(o-tol)₃ ligand have been noted to sterically inhibit competing side reactions, thereby favoring the desired productive elimination pathway.

Role of Ligand Dissociation, Association, and Exchange Processes

Ligand dynamics—dissociation, association, and exchange—are central to the function of catalysts involving P(o-tol)₃. As established, the dissociation of a P(o-tol)₃ ligand from a Pd(0) center is often the key that unlocks the catalytic cycle by generating the coordinatively unsaturated L₁Pd(0) species required for oxidative addition. concordia.canih.gov The equilibrium of this dissociation is heavily influenced by the ligand's cone angle and the reaction temperature.

Kinetic studies on related palladium P(o-tol)₃ complexes have provided insight into these dynamic processes. For instance, investigations into the reaction of palladium tri-o-tolylphosphine aryl halide dimers with amines show complex ligand exchange mechanisms, including solvolysis and the formation of mixed bis(phosphine) intermediates. acs.org The rate of phosphine exchange and substitution is critical, as it dictates the concentration of the active catalytic species at any given moment. acs.orgoup.com

Identification and Characterization of Transient Reactive Intermediates

A major challenge in mechanistic chemistry is the direct observation of short-lived, reactive intermediates. In catalytic systems employing P(o-tol)₃, several key transient species have been identified or inferred through a combination of spectroscopic methods (especially ³¹P NMR), kinetic studies, and trapping experiments. tandfonline.com

One of the most important identified intermediates is the monoligated [Pd(P(o-tol)₃)] species, which is generated in situ and drives the oxidative addition step. concordia.ca Following oxidative addition, the T-shaped arylpalladium(II) halide complex, [ArPd(P(o-tol)₃)X] , has been characterized. concordia.ca

Table 2: Characterized and Proposed Intermediates in P(o-tol)₃-Palladium Systems

Intermediate Species Role in Catalytic Cycle Method of Identification/Postulation Source(s)
[Pd(P(o-tol)₃)] Active species in oxidative addition Kinetic studies, trapping experiments concordia.canih.gov
[ArPd(P(o-tol)₃)X] Product of oxidative addition Spectroscopic characterization concordia.ca
Herrmann-Beller Palladacycle Stable precatalyst/reservoir for Pd(0) Isolation and structural characterization tandfonline.com
[Pd(P(o-tol)₃)₂(O₂CH)]⁺ Cationic allyl-palladium complex NMR spectroscopy

Kinetic and Thermodynamic Studies of Ligand-Mediated Transformations

Kinetic studies have confirmed that for many palladium-catalyzed aminations and cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the turnover-limiting step. oup.com Studies on the oxidative addition to Pd(BINAP)₂ were noted to exhibit unusual zero-order kinetics, a phenomenon attributed to product inhibition, which underscores the complexity of these systems. researchgate.net While not directly on P(o-tol)₃, these studies on related bulky phosphine systems are informative.

The rate of ligand substitution on Pd(II) complexes involving P(o-tol)₃ has been measured, revealing mechanisms consistent with associative solvolysis followed by phosphine attack. acs.org Such data are crucial for building a comprehensive model of the entire catalytic cycle. The use of tetrafluoroborate (B81430) salts to generate cationic palladium complexes, such as [(η³-allyl)Pd(L)₂]⁺BF₄⁻, allows for the study of specific transformations, like the thermolysis of formate (B1220265) complexes, providing clear mechanistic viewpoints on product formation selectivity. oup.com These model studies demonstrate how the choice of ligand (e.g., the bulkiness of P(o-tol)₃) directly influences the reaction pathway and product distribution.

Influence of o-Tolyl Substituents on Reaction Mechanism, Regioselectivity, and Enantioselectivity

The tri-o-tolylphosphine ligand, a component of tri-o-tolylphosphine tetrafluoroborate, exerts a profound influence on the mechanistic pathways and stereochemical outcomes of catalytic reactions. This influence is primarily derived from the unique steric and electronic properties conferred by the three ortho-methylphenyl (o-tolyl) substituents attached to the phosphorus atom. These substituents create a distinct chemical environment around the metal center that directly impacts catalyst activity, stability, and selectivity.

The behavior of the tri-o-tolylphosphine ligand is largely credited to its significant steric bulk and its propensity to form stable cyclometalated complexes known as palladacycles. nih.gov These characteristics enable the formation of highly reactive catalyst species and can dictate the course of complex reaction mechanisms, often leading to outcomes superior to those achieved with less bulky or electronically different phosphines.

Influence on Reaction Mechanism

The o-tolyl groups are pivotal in shaping the reaction mechanism by affecting ligand coordination, the stability of intermediates, and the kinetics of elementary steps within the catalytic cycle.

Steric and Electronic Properties: The most defining characteristic of the tri-o-tolylphosphine ligand is its immense steric hindrance. This is quantitatively expressed by the Tolman cone angle, which for tri-o-tolylphosphine is 194°. This value places it among the bulkiest monodentate phosphine ligands. nih.gov This large steric profile facilitates the formation of reactive, low-coordinate metal species, such as monoligated Pd(0) complexes, which are often key intermediates in cross-coupling reactions. nih.gov

Conversely, the electronic properties of tri-o-tolylphosphine are comparable to those of the much smaller trimethylphosphine (B1194731) (PMe₃). libretexts.org This unique combination of significant steric bulk and moderate electronic donating ability allows for the isolation and study of steric effects in reactions where electronic factors are kept relatively constant. libretexts.org

Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands This table is interactive. Click on headers to sort.

Ligand Tolman Cone Angle (θ) in degrees Tolman Electronic Parameter (TEP) in cm⁻¹
Trimethylphosphine (PMe₃) 118 2064.1
Triphenylphosphine (B44618) (PPh₃) 145 2068.9
Tricyclohexylphosphine (B42057) (PCy₃) 170 2056.4
Tri-o-tolylphosphine (P(o-tol)₃) 194 2067.4
Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) 182 2056.1

Data compiled from established chemical literature.

Inhibition of Ligand Exchange: The steric crowding caused by the o-tolyl groups can physically block competing ligands from accessing the metal center. In studies involving gold clusters, tri-o-tolylphosphine did not undergo ligand exchange with triphenylphosphine, whereas the less hindered meta- and para-tolyl phosphine analogues exchanged efficiently. nih.gov Computational studies confirmed that steric interactions from the ortho-methyl groups were responsible for this lack of reactivity, highlighting the ligand's ability to form robust, well-defined catalyst complexes. nih.gov

Formation of Palladacycles and Mechanistic Complexity: A hallmark of tri-o-tolylphosphine's reactivity with palladium(II) acetate (B1210297) is the formation of the Herrmann-Beller palladacycle. nih.gov This stable dimeric complex is a highly active precatalyst for various cross-coupling reactions, most notably the Heck reaction. nih.gov The formation of this palladacycle imparts unique stability to the catalytic species and can enable complex mechanistic pathways, including both Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. nih.gov In some Suzuki-Miyaura reactions, the catalytic system has been shown to involve a cocktail of active species, where the palladacycle can act as a reservoir that leaches monomeric palladium species to drive the reaction. nih.govacs.org

Influence on Regioselectivity

Regioselectivity—the control over which constitutional isomer is formed—is critically influenced by the steric profile of the tri-o-tolylphosphine ligand. This is particularly evident in reactions involving the addition of an organic group across an alkene, such as the Heck reaction.

In a typical Heck reaction, the regiochemical outcome is determined during the irreversible migratory insertion (carbopalladation) step. buecher.de When a bulky ligand like tri-o-tolylphosphine is used, the reaction generally proceeds through a sterically driven pathway. libretexts.org In this pathway, the aryl group from the organopalladium intermediate preferentially adds to the least sterically hindered carbon of the alkene. libretexts.org This leads to the selective formation of the linear product over the branched isomer. libretexts.org

Furthermore, subtle modifications to the ligand can have a discernible impact. One study revealed that the deuteration of the methyl groups on the o-tolyl substituents could alter the ratio of branched to linear products in a Suzuki-Miyaura cross-coupling, underscoring the sensitive role the ligand's structure plays in directing regioselectivity. nih.gov In palladium-catalyzed allylic alkylations, terminal π-allyl palladium complexes are typically attacked at the least hindered position, resulting in linear products. nih.gov The significant steric demand of tri-o-tolylphosphine reinforces this preference.

Influence on Enantioselectivity

While tri-o-tolylphosphine is an achiral ligand, its rigid and well-defined steric architecture makes it highly effective in reactions involving the transfer of existing chirality. A prime example is its use in the palladium-catalyzed Suzuki coupling of chiral propargylic carbonates with organoboronic acids.

In this transformation, a palladium catalyst system incorporating tri-o-tolylphosphine proved highly efficient at room temperature. nih.gov Crucially, the reaction proceeded with excellent central-to-axial chirality transfer. nih.gov This means that the point chirality of the starting propargylic carbonate was converted into the axial chirality of the resulting allene (B1206475) product with very high fidelity. The bulky o-tolyl groups create a well-defined chiral pocket around the metal center during the catalytic cycle, facilitating the highly organized transition state required for such efficient chirality transfer.

Table 2: Research Findings on Chirality Transfer in Suzuki Coupling using a Tri-o-tolylphosphine-based Catalyst This table is interactive. Use the search bar to filter results.

Substrate Boronic Acid Yield (%) Enantiomeric Ratio (e.r.) Chirality Transfer
Chiral Propargylic Carbonate Phenylboronic acid High >99:1 Excellent
Chiral Propargylic Carbonate Vinylboronic acid High >99:1 Excellent
Chiral Propargylic Carbonate Tolylboronic acid High >99:1 Excellent

Based on findings from studies on the Suzuki coupling of propargylic carbonates. nih.gov

Computational and Theoretical Probing of Tri O Tolylphosphine Tetrafluoroborate Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving phosphine (B1218219) ligands. mdpi.comnih.gov By calculating the electronic structure of molecules, DFT allows for the detailed exploration of reaction pathways, the characterization of transient species, and the determination of energetic barriers. Such studies are crucial for understanding selectivity and reactivity in catalysis. researchgate.net

Transition State Elucidation and Energetic Barriers

A primary application of DFT in mechanistic studies is the location and characterization of transition states. chalmers.se For reactions catalyzed by metal complexes bearing phosphine ligands, identifying the transition state geometry and its associated energy barrier is key to understanding the reaction kinetics. Computational analyses can map the potential energy surface, revealing the lowest energy path from reactants to products. acs.org For instance, in phosphine-catalyzed reactions, DFT calculations have been used to distinguish between proposed concerted or stepwise pathways by comparing the energy barriers of the respective transition states. nih.gov These calculations provide quantitative data on activation energies, which directly correlate with reaction rates and help explain experimentally observed outcomes.

Modeling of Ligand Electronic and Steric Properties

The reactivity of a phosphine ligand in a metal complex is governed by a combination of its electronic and steric properties. manchester.ac.uk Computational modeling provides quantitative measures of these characteristics, allowing for systematic comparison between different ligands and prediction of their behavior in catalytic applications.

Theoretical Estimation of Ligand Parameters (e.g., Tolman Electronic Parameter, Percent Buried Volume)

Two of the most important metrics for phosphine ligands are the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur).

Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing ability of a ligand. wikipedia.org It is experimentally determined from the C-O stretching frequency in nickel carbonyl complexes. wikipedia.org Computational methods, particularly DFT, can accurately predict these vibrational frequencies, allowing for the theoretical estimation of TEP values for a vast number of ligands, including those that are difficult to synthesize or handle experimentally. chemrxiv.orgresearchgate.net An electron-donating ligand increases electron density on the metal, which leads to stronger π-backbonding to the carbonyl ligands and a lower C-O stretching frequency (lower TEP value). wikipedia.orgchemrxiv.org

Percent Buried Volume (%Vbur): This parameter provides a measure of the steric bulk of a ligand by calculating the percentage of the volume of a sphere around the metal that is occupied by the ligand. researchgate.netucla.edu Unlike the Tolman cone angle, which uses a simplified conical model, %Vbur accounts for the actual shape and conformation of the ligand within a complex. ucla.edu Tri-o-tolylphosphine (B155546) is known to be a sterically bulky ligand with a wide cone angle of 194°. wikipedia.org Computational calculations have estimated its steric influence to be greater than that of cyclohexyl or tert-butyl groups and comparable to that of a mesityl group. semanticscholar.org

ParameterDescriptionTypical Value for Tri-o-tolylphosphine
Tolman Cone Angle (θ) An early model measuring the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms.194° wikipedia.org
Percent Buried Volume (%Vbur) The percentage of a sphere around the metal (typically with a 3.5 Å radius) that is occupied by the ligand.~42% (in gold complexes) semanticscholar.org

Molecular Dynamics Simulations of Ligand-Metal-Substrate Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of systems over time. researchgate.net MD simulations can model the conformational flexibility of the tri-o-tolylphosphine ligand, the interactions with solvent molecules, and the dynamic process of a substrate binding to the active site of a metal complex. nih.gov These simulations are particularly useful for understanding how the ligand's bulky o-tolyl groups might orient themselves to create a specific binding pocket or influence the approach of a substrate, providing a more realistic picture of the interactions occurring in solution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

In the context of tri-o-tolylphosphine, FMO analysis can be used to understand its properties as a ligand. The HOMO of the phosphine, which corresponds to the lone pair on the phosphorus atom, is crucial for its σ-donor ability in forming a coordinate bond with a metal center. The energy and spatial distribution of the HOMO determine the nucleophilicity of the phosphine. youtube.com The LUMOs are typically associated with the P-C σ* antibonding orbitals and are relevant for the ligand's π-acceptor capabilities. By analyzing the energies and compositions of these frontier orbitals, computational chemists can predict the ligand's bonding characteristics and its influence on the electronic structure and reactivity of the resulting metal complex. bhu.ac.inresearchgate.netd-nb.info

Application of Machine Learning and Data Science in Ligand Design and Catalyst Prediction

The paradigm of catalyst and ligand design, traditionally reliant on chemical intuition and extensive trial-and-error experimentation, is being reshaped by the integration of machine learning (ML) and data science. These computational tools offer a systematic and accelerated approach to understanding complex structure-activity relationships, enabling the predictive design of novel catalysts. In the context of tri-o-tolylphosphine and related phosphine ligands, ML methodologies are being employed to navigate the vast chemical space of potential catalysts and predict their performance in various chemical transformations.

A central theme in the data-driven design of phosphine ligands is the development of quantitative descriptors that encapsulate their steric and electronic properties. ucla.edu These descriptors are then used to train ML models that can predict catalytic activity and selectivity. For instance, machine learning workflows have been developed for the multi-objective optimization of catalytic reactions that utilize chiral bisphosphine ligands. nih.gov These workflows begin with the construction of a database of ligands and their computed properties, which is then used to train classification and regression models to predict catalyst performance. nih.gov

One notable application of machine learning in this area is the creation of extensive databases of metal-phosphine complexes. For example, a Metal-Phosphine Catalyst Database (MPCD) has been developed using machine-learning-powered global structure exploration. nih.govrsc.org This database utilizes a ligand replacement energy metric as a key descriptor for metal-ligand interactions, enabling the quantitative design of organometallic catalysts. nih.govrsc.org Such databases can be used to identify an "active ligand space," which defines a specific range of ligand binding strength that is optimal for high catalytic efficiency in reactions like C-N, C-C, and C-S cross-couplings. nih.govrsc.org

The predictive power of these models has been demonstrated in various catalytic systems. For instance, machine-learned ranking models have been successfully developed to predict optimal conditions for cross-coupling reactions, including Suzuki, Negishi, and C-N couplings. amazonaws.com In these models, datasets of published reactions are curated, and various molecular representations (descriptors, strings, or graphs) are used as inputs to predict the most effective set of reaction conditions. amazonaws.com Notably, palladium complexes containing tri-o-tolylphosphine, such as dichlorobis(tri-o-tolylphosphine)palladium, have been included in the datasets used to train these predictive models. amazonaws.com

A significant challenge in catalyst design is understanding and predicting how subtle changes in a ligand's structure affect the outcome of a reaction. Researchers have developed quantitative classification workflows that can identify "reactivity cliffs," where a small change in a molecular descriptor leads to a dramatic change in catalytic activity. ucla.edu One such study identified a specific steric descriptor, the minimum percent buried volume (%Vbur (min)), that effectively classifies monodentate phosphine ligands as active or inactive in several Ni- and Pd-catalyzed cross-coupling reactions. ucla.edu In this work, tri-o-tolylphosphine (P(o-tolyl)3) was identified as a notable outlier in certain Suzuki-Miyaura coupling reactions, highlighting the nuanced interplay of steric and electronic factors that data-driven models can help to elucidate. ucla.edu

The table below illustrates the types of descriptors and data that are being used to build predictive machine learning models for phosphine ligands in catalysis.

Descriptor Type Specific Descriptor Example Predicted Property Catalytic Application
StericPercent Buried Volume (%Vbur)Catalyst Activity (Active/Inactive)Cross-Coupling Reactions
ElectronicBader Charge on Phosphorus AtomLigand Binding StrengthGeneral Organometallic Catalysis
EnergeticLigand Replacement Energy (ΔErep)Reaction ActivityCross-Coupling Reactions
StructuralMolecular Descriptors from Chemical StructuresReaction YieldCollaborative Organic Synthesis

These data-driven approaches are not only predictive but also contribute to a deeper mechanistic understanding of catalytic processes. By identifying the key features that govern catalyst performance, machine learning models can guide the rational design of new and improved ligands. For ligands like tri-o-tolylphosphine, which possess significant steric bulk, these computational tools are invaluable for predicting how their unique structural properties will influence their coordination to a metal center and the subsequent reactivity of the resulting catalyst complex. The continued development of these methodologies promises to accelerate the discovery of next-generation catalysts for a wide range of chemical transformations.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Insights

NMR spectroscopy is an indispensable tool for characterizing tri-o-tolylphosphine-containing compounds, offering a window into their electronic environment, connectivity, and dynamic behavior.

The presence of multiple NMR-active nuclei (³¹P, ¹⁹F, ¹H, ¹³C) in tri-o-tolylphosphine (B155546) tetrafluoroborate (B81430) allows for a comprehensive analysis of its structure and the nature of its coordination in various complexes.

³¹P NMR: The phosphorus-31 nucleus is particularly informative. The chemical shift of the ³¹P signal provides direct insight into the electronic environment of the phosphorus atom. In free tri-o-tolylphosphine, the ³¹P NMR signal appears at a characteristic chemical shift. Upon coordination to a metal center, this signal can shift significantly. For instance, in rhodium complexes, the chemical shift of coordinated phosphine (B1218219) groups is altered, and changes in the spin system pattern, such as from an AA'BB' system, can indicate changes in the coordination environment or oxidation state of the metal. bath.ac.uk The formation of Lewis adducts also leads to noticeable changes in the ³¹P NMR spectrum; for example, the reaction of a carbon-based Lewis acid with PMe₃ results in a new signal for the adduct, shifted from the free phosphine resonance. rsc.org

¹⁹F NMR: The tetrafluoroborate anion (BF₄⁻) is readily detected by ¹⁹F NMR. It typically displays a sharp singlet. The chemical shift can be influenced by the surrounding chemical environment, including the cation and the solvent. rsc.org The presence of the BF₄⁻ anion is often confirmed by its characteristic resonance in the ¹⁹F NMR spectrum.

Table 1: Representative NMR Data for Tri-o-tolylphosphine and Related Species This table is interactive. You can sort and filter the data by clicking on the headers.

Nucleus Compound/Fragment Chemical Shift (ppm) Coupling Constants (Hz) Reference
¹H Tri-o-tolylphosphine 7.24, 7.22, 7.06, 6.72 (aromatic) J(H,H)=7.6, J(H,H)=1.2, J(H,P)=13, J(H,P)=5 chemicalbook.com
¹H Tri-o-tolylphosphine 2.389 (methyl) chemicalbook.com
³¹P Tri-o-tolylphosphine ~ -28 to -30 rsc.org
³¹P PPh₃ Lewis Adduct 18.24 rsc.org
¹⁹F Tetrafluoroborate Anion ~ -150 to -153
¹³C Tri-o-tolylphosphine Oxide 143.6 (d, J=9.9), 133.1 (d, J=10.5), 132.8 (d, J=2.5), 132.3 (s), 126.8 (d, J=12.2), 21.0 (d, J=4.3)

Tri-o-tolylphosphine is a sterically bulky ligand, and complexes containing it can exhibit dynamic processes such as ligand exchange or conformational changes. libretexts.orgrsc.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes that occur on the NMR timescale. By acquiring spectra at different temperatures (Variable-Temperature NMR), it is possible to observe changes in the line shape of the NMR signals. At low temperatures, where the exchange is slow, separate signals may be observed for the different species or conformers. As the temperature increases, the rate of exchange increases, leading to broadening of the signals. At a certain temperature, known as the coalescence temperature, the individual signals merge into a single broad peak. At even higher temperatures, where the exchange is fast on the NMR timescale, a sharp, averaged signal is observed. Analysis of these line shape changes allows for the determination of the kinetic and thermodynamic parameters of the exchange process. rsc.org For example, variable-temperature NMR studies have been used to investigate the fluxional behavior of phosphine ligands on metal clusters. rsc.org In the context of tri-o-tolylphosphine tetrafluoroborate, DNMR could be used to study the exchange of the phosphine ligand in a metal complex or the rotational dynamics of the tolyl groups.

Low-temperature NMR is crucial for the characterization of thermally unstable intermediates or species that are in equilibrium at room temperature. By slowing down dynamic processes and decomposition pathways, it is often possible to obtain sharp, well-resolved spectra of transient species. For instance, low-temperature NMR experiments have been employed to study frustrated Lewis pairs involving phosphines and boranes, where the formation of a covalent adduct might only be observed at reduced temperatures. rsc.org In such studies, NMR spectra are recorded at various temperatures, often down to -60°C or lower, to identify and characterize intermediates that would otherwise be undetectable. rsc.org This technique would be particularly valuable for investigating potential weak interactions between the tri-o-tolylphosphine cation and the tetrafluoroborate anion, or for studying the initial stages of complex formation.

X-ray Diffraction for Solid-State Structure Elucidation of Complexes

X-ray diffraction provides definitive information about the three-dimensional structure of crystalline solids. For complexes containing tri-o-tolylphosphine and tetrafluoroborate, single-crystal X-ray diffraction can reveal precise details about their molecular geometry and packing in the solid state.

The large cone angle of the tri-o-tolylphosphine ligand (194°) significantly influences the coordination geometry of its metal complexes. libretexts.org X-ray crystallography allows for the precise determination of bond lengths and angles within the complex. This includes the metal-phosphorus bond length, which provides insight into the strength of the coordination, and the bond angles around the metal center, which define its coordination geometry (e.g., tetrahedral, square planar). For example, in platinum complexes, the coordination of phosphine ligands leads to specific geometries that have been characterized in detail by X-ray diffraction. mcmaster.camdpi.com The structure of the tetrafluoroborate anion, which is typically tetrahedral, can also be confirmed, along with its position in the crystal lattice relative to the cationic complex.

Table 2: Representative Bond Distances from X-ray Crystallography of Related Phosphine Complexes This table is interactive. You can sort and filter the data by clicking on the headers.

Complex Type Bond Bond Length (Å) Reference Context
Rhodium Iminophosphorane Complex P-Rh 2.1935(6) bath.ac.uk
Rhodium Iminophosphorane Complex N-Rh 2.075(2) bath.ac.uk
Gold Phosphine Complex P-Au 2.239 ed.ac.uk
Platinum Phosphine Complex Pt-P Varies with ligand mcmaster.camdpi.com
Magnesium Phosphaamidinate P-C 1.7946(16)
Magnesium Phosphaamidinate C-N 1.334(2)

Mass Spectrometry for Complex Formation and Reactivity Monitoring

Mass spectrometry is an indispensable tool for the characterization of tri-o-tolylphosphine-containing complexes, providing vital information on molecular weight, composition, and reactivity. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of these often-charged and non-volatile compounds.

High-resolution ESI-mass spectrometry has been effectively used to confirm the formation and purity of various gold(I)-phosphine complexes. nih.gov For instance, in the characterization of related gold compounds, ESI-MS provides definitive evidence of the molecular ion, allowing for the confirmation of the expected molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum can also offer structural insights, revealing the nature of the ligands and their coordination to the metal center.

Furthermore, mass spectrometry is a powerful technique for monitoring the reactivity and stability of these complexes in solution. For example, ESI-MS has been employed to study the reactions of gold(III) compounds with proteins, revealing that many undergo reduction to gold(I) and subsequently bind to specific amino acid residues like cysteine. nih.gov This highlights the potential of mass spectrometry to track the fate of a tri-o-tolylphosphine complex in a biological or catalytic system, identifying reaction intermediates and final products. Similarly, Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) has proven useful for studying ligand exchange reactions in the solid state, providing a means to monitor the formation of new complexes without the need for dissolution.

Table 1: Representative Mass Spectrometry Data for Analogous Gold-Phosphine Complexes

Complex Type Mass Spectrometry Technique Key Findings
Gold(I)-phosphine complexes High-Resolution ESI-MS Confirmation of molecular weight and purity. nih.gov
Gold(III) complexes with proteins ESI-MS Monitoring of reduction to Au(I) and binding to cysteine residues. nih.gov

Spectroscopic Techniques for Electronic Transitions and Metallophilic Interactions

Optical spectroscopy provides deep insights into the electronic structure and potential intermolecular interactions of tri-o-tolylphosphine complexes, particularly when coordinated to heavy atoms like gold.

UV-Visible (UV-Vis) Spectroscopy is routinely used to study the electronic transitions within these molecules. The UV-Vis spectra of gold-phosphine complexes typically exhibit high-energy absorption bands corresponding to intra-ligand π-π* transitions within the aromatic rings of the phosphine ligand. nih.gov Additionally, ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge-transfer (MLCT) bands can be observed. nih.gov The stability of such complexes in solution can also be monitored over time using UV-Vis spectroscopy, where the absence of changes in the absorption spectrum indicates the stability of the compound. nih.gov

Raman Spectroscopy , often complemented by Density Functional Theory (DFT) calculations, is a powerful tool for vibrational analysis. For a related triphenylphosphine-gold(I) complex, Raman spectroscopy combined with DFT calculations allowed for the precise assignment of vibrational modes, providing a detailed understanding of the bonding within the molecule. researchgate.net This technique would be similarly valuable for characterizing the vibrational signatures of tri-o-tolylphosphine and its complexes.

Fluorescence Spectroscopy is particularly relevant for studying the emissive properties of phosphine-gold complexes. Many gold(I)-phosphine compounds are known to be luminescent, a property that is often enhanced by aggregation and the formation of metallophilic (Au···Au) interactions. nih.gov The design of fluorescent phosphine ligands that can be coordinated to gold has led to the development of theranostic agents. For example, a phosphine-gold(I) complex bearing a fluorescent coumarin (B35378) moiety has been synthesized and shown to exhibit a good quantum yield of fluorescence, enabling its tracking in biological systems. nih.govresearchgate.net The study of the photophysical properties of tri-o-tolylphosphine complexes, especially those of gold, could reveal interesting luminescent characteristics potentially driven by metallophilic interactions. nih.gov

Table 2: Photophysical Data for a Fluorescent Phosphine-Gold(I) Complex

Compound λabs (nm) λem (nm) Molar Absorption Coefficient (ε) Fluorescence Quantum Yield (Φf)
Coumarin-phosphine-gold(I) complex 385 480 25,000 M⁻¹cm⁻¹ 0.15

Data is for a representative fluorescent phosphine-gold complex and is illustrative of the type of data obtained. researchgate.net

Electrochemical Studies and Redox Properties of Related Systems

Studies on analogous gold(I) and gold(III) phosphine complexes have revealed important details about their redox potentials. For example, the cyclic voltammogram of a gold(I) complex with a chiral phosphine ligand showed a reversible reduction event at -1.20 V. nih.gov In contrast, some gold(I) complexes with dppe (1,2-bis(diphenylphosphino)ethane) ligands exhibit irreversible reduction peaks at approximately -0.8 V and -1.5 V, which are attributed to ligand-based reductions. nih.gov

The electrochemical behavior of gold complexes of bis(diphenylphosphines) has been studied, showing quasi-reversible two-electron redox processes corresponding to the Au(I)/Au(III) couple. rsc.org The lability of the gold(III) complexes formed upon oxidation can also be inferred from their electrochemical behavior. rsc.org Furthermore, the electrochemical oxidation of certain triphenylphosphine (B44618) gold(I) complexes has been reported to occur at potentials around 1.6 V vs Ag/AgCl. acs.org These findings suggest that complexes of tri-o-tolylphosphine would also exhibit rich electrochemical behavior, with the specific redox potentials being influenced by the electronic and steric properties of the tri-o-tolylphosphine ligand.

Table 3: Electrochemical Data for Representative Gold-Phosphine Complexes

Complex Redox Event Potential (V vs. reference) Reversibility
[Au(QuinoxP*)Cl] Reduction -1.20 Reversible
[Au2(dppe)Cl2] Reduction -0.84, -1.54 Irreversible
[Au(dppb)]PF6 Oxidation (Au(I)/Au(III)) +0.752 Quasi-reversible

Data is for analogous gold-phosphine complexes and illustrates the type of information obtained from electrochemical studies. QuinoxP = (R,R)-(-)-2,3-bis(t-butylmethylphosphino)quinoxaline, dppe = 1,2-bis(diphenylphosphino)ethane, dppb = 1,3-bis(diphenylphosphino)propane.* nih.govrsc.org

Comparative Analysis and Structure Reactivity Relationships

Comparison with Other Triarylphosphine Ligands (e.g., PPh₃, PCy₃, PtBu₃, PMes₃)

The chemical behavior and catalytic efficacy of organometallic complexes are profoundly influenced by the steric and electronic properties of their supporting ligands. rsc.org Tri-o-tolylphosphine (B155546), P(o-tol)₃, is a bulky tertiary phosphine (B1218219) ligand whose properties are best understood in comparison to other common phosphine ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (PtBu₃), and trimesitylphosphine (B1301856) (PMes₃). These ligands span a wide range of steric and electronic characteristics, which allows for the fine-tuning of a metal center's reactivity. researchgate.net

The primary distinguishing feature of tri-o-tolylphosphine is its exceptionally large steric profile, a direct consequence of the methyl groups positioned at the ortho-positions of the phenyl rings. This is quantitatively measured by the Tolman cone angle (θ), which is 194° for P(o-tol)₃. wikipedia.org This value is significantly larger than that of the archetypal PPh₃ (145°) and even surpasses that of the very bulky PCy₃ (170°) and PMes₃ (190°), making it one of the most sterically demanding phosphine ligands commonly used in catalysis.

Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands

Ligand Abbreviation Tolman Cone Angle (θ) Tolman Electronic Parameter (ν(CO) in cm⁻¹)
Tri-o-tolylphosphine P(o-tol)₃ 194° 2063.8
Triphenylphosphine PPh₃ 145° 2068.9
Tricyclohexylphosphine PCy₃ 170° 2056.4
Tri-tert-butylphosphine PtBu₃ 182° 2056.1
Trimesitylphosphine PMes₃ 212° 2062.3
This table presents the Tolman cone angles and electronic parameters for selected phosphine ligands, illustrating the unique steric and electronic profile of Tri-o-tolylphosphine. Data is compiled from established chemical literature.

The ortho-methyl groups in tri-o-tolylphosphine are the defining structural feature responsible for its unique reactivity. This substitution pattern creates a sterically crowded environment around the phosphorus donor atom. researchgate.net This steric bulk is not merely a passive feature; it actively influences the coordination geometry of metal complexes, the stability of catalytic intermediates, and the accessibility of the metal center to substrates.

In catalysis, this pronounced steric hindrance can be highly beneficial. For example, the large cone angle of P(o-tol)₃ can promote reductive elimination steps in cross-coupling reactions, which is often the product-forming step of the catalytic cycle. The bulky ligand framework can also stabilize low-coordinate, highly reactive metal species that are key intermediates in many catalytic processes. chemicalbook.com Furthermore, the defined steric environment can impart high selectivity in reactions, favoring the formation of a specific isomer by sterically blocking alternative reaction pathways. Research has shown that catalytic systems can maintain their efficiency even when phosphine ligands possess methyl groups at the ortho-position, highlighting the robustness of this ligand design. acs.org

A central challenge in ligand chemistry is the separation of steric effects from electronic effects, as structural modifications often influence both simultaneously. nih.govacs.org The ortho-methyl groups of tri-o-tolylphosphine are electron-donating via induction and hyperconjugation, making the phosphorus atom more electron-rich (more basic) compared to the unsubstituted PPh₃. This increased basicity generally leads to stronger metal-ligand bonds.

However, the dominant characteristic of P(o-tol)₃ is its steric bulk. wikipedia.org To disentangle these effects, chemists often compare the reactivity of a series of ligands where one parameter is varied while the other is held relatively constant. For instance, comparing the catalytic performance of complexes with P(o-tol)₃ (large, electron-donating), PtBu₃ (very large, very electron-donating), and PPh₃ (smaller, less electron-donating) can provide insight into which effect—steric or electronic—governs a particular transformation. acs.org The unique properties of ligands can often be attributed to the specific steric and electronic characteristics of their substituents, which can differ significantly from classical aryl groups. nih.gov Both steric and electronic factors can, for example, disfavor the binding of other molecules to a metal center, influencing the catalytic mechanism. acs.org

Comparison with Other Phosphonium (B103445) Salts and Counterions

Tri-o-tolylphosphine tetrafluoroborate (B81430) is a phosphonium salt, consisting of the [HP(o-tol)₃]⁺ cation and the tetrafluoroborate [BF₄]⁻ anion. The nature of the counterion, while often considered a non-participating "spectator," can have a significant impact on the salt's physical properties and reactivity. nih.gov

The tetrafluoroborate anion is known as a weakly coordinating or non-coordinating anion. Its negative charge is delocalized over the four fluorine atoms, and it has a relatively large ionic radius, which reduces the strength of the electrostatic interaction with the phosphonium cation. This often results in higher solubility in organic solvents of moderate to low polarity compared to salts with smaller, harder anions like chloride (Cl⁻) or bromide (Br⁻).

Comparative studies on phosphonium salts have revealed that the counterion plays a "non-innocent role," particularly in low-polarity media where ion pairing is more prevalent. nih.gov For example, the choice of counterion (e.g., triflate vs. bromide) can dramatically alter the photophysical properties of phosphonium dyes. nih.gov In the context of tri-o-tolylphosphine tetrafluoroborate, the BF₄⁻ anion provides a stable, non-nucleophilic, and non-oxidizing partner to the bulky phosphonium cation. An acidity scale for a range of phosphonium tetrafluoroborate salts has been established in dichloromethane, providing a quantitative basis for comparing their proton-donating ability. nih.gov This is in contrast to salts with halide anions, which can exhibit nucleophilic properties or coordinate more strongly to metal centers in catalytic applications, potentially interfering with the desired reaction pathway.

Ligand Library Development and High-Throughput Screening in Catalysis

The discovery of new and improved homogeneous catalysts has been accelerated by the use of high-throughput screening (HTS) methodologies. rsc.org This approach involves the rapid, parallel synthesis and testing of large numbers of potential catalysts, which are often generated by combining metal precursors with a diverse set of ligands from a "ligand library." rsc.orgnih.gov

Ligand libraries are designed to cover a broad chemical space, encompassing a wide variety of steric and electronic properties. While tri-o-tolylphosphine itself may not be a component of a large combinatorial library due to its specific synthesis, it represents an important landmark in the landscape of ligand properties. It serves as a benchmark for ligands with extreme steric bulk.

In a typical HTS workflow, an initial screening of a diverse library might identify a "hit"—a ligand that provides promising activity or selectivity. nih.gov Subsequent optimization often involves synthesizing and testing analogues of the hit to fine-tune its properties. Tri-o-tolylphosphine and other well-characterized ligands with distinct properties are crucial for building an understanding of the structure-activity relationships that emerge from these screens. Its performance data can help to validate trends observed in the screening results and guide the rational design of second-generation ligands.

Quantitative Structure-Activity Relationship (QSAR) Studies in Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological or chemical activity. nih.gov In catalysis, QSAR can be a powerful tool for predicting the performance of a potential ligand without the need for its synthesis and testing, thereby accelerating the design of new catalysts. mdpi.com

A QSAR model for phosphine ligands would seek to establish a quantitative relationship between a catalyst's performance (e.g., reaction yield, turnover frequency, or enantioselectivity) and calculated molecular descriptors of the phosphine ligand. nih.gov These descriptors quantify the steric and electronic features of the ligand.

Key descriptors for phosphine ligands include:

Steric Descriptors: The Tolman cone angle (θ) and the percent buried volume (%Vbur), which measures the percentage of a metal center's coordination sphere that is occupied by the ligand. nih.gov

Electronic Descriptors: The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of a [Ni(CO)₃(L)] complex, or computationally derived parameters such as the pKa of the conjugate acid or the energy of the phosphorus lone pair orbital. nih.gov

For tri-o-tolylphosphine, its large cone angle (194°) and its specific electronic parameter would serve as data points in the development of a QSAR model. By building a model with a diverse set of phosphines, researchers can identify the optimal combination of steric and electronic properties for a given catalytic transformation. researchgate.net These models can then be used to virtually screen new, hypothetical ligand structures and prioritize the most promising candidates for synthesis.

Emerging Research Directions and Future Prospects for Tri O Tolylphosphine Tetrafluoroborate

Development of Sustainable Synthetic Routes and Green Chemistry Applications

The pursuit of green chemistry principles is reshaping the synthesis of organophosphorus compounds. Future research aims to develop more environmentally benign and efficient methods for producing tri-o-tolylphosphine (B155546) and its derivatives, moving away from hazardous reagents and minimizing waste.

Sustainable Synthesis: Current laboratory-scale synthesis of tri-o-tolylphosphine often involves a Grignard reaction with 2-bromotoluene (B146081) and phosphorus trichloride (B1173362) or the reduction of the corresponding phosphine (B1218219) oxide. chemicalbook.com Future research is geared towards optimizing these routes to improve atom economy and reduce solvent usage. One explored method involves the reduction of tris(o-tolyl)phosphine sulfide (B99878) using sodium in toluene, achieving a high yield of 98%. chemicalbook.com The development of catalytic (as opposed to stoichiometric) routes and the use of greener solvents are key objectives.

Green Chemistry Applications: The application of tri-o-tolylphosphine in catalysis aligns with green chemistry goals by enabling reactions under milder conditions. mt.com For instance, its use in palladium-catalyzed Suzuki couplings allows for reactions to occur at room temperature, reducing energy consumption. rsc.orgnih.gov Research into hydroboration reactions promoted by organocatalysts like tropylium (B1234903) tetrafluoroborate (B81430) also points toward more sustainable chemical transformations. rsc.org Future work will likely focus on adapting tri-o-tolylphosphine-based catalysts for use in aqueous media, further enhancing the environmental profile of these chemical processes. mt.com

Table 1: Synthetic Routes for Tri-o-tolylphosphine

MethodReagentsKey FeaturesReported Yield
Grignard Reaction2-bromotoluene, Magnesium, Phosphorus trichlorideStandard laboratory preparation. chemicalbook.com~62% chemicalbook.com
Sulfide ReductionTris(o-methylphenyl)thiophosphine, Sodium, TolueneHigh yield, uses metallic sodium. chemicalbook.com98% chemicalbook.com
Oxide ReductionTris(o-tolyl)phosphine oxideAlternative to Grignard route. chemicalbook.comNot specified chemicalbook.com

Application in Novel Catalytic Paradigms and Unexplored Chemical Transformations

While tri-o-tolylphosphine is well-established in cross-coupling reactions, its unique steric and electronic properties make it a candidate for new and unexplored catalytic transformations. wikipedia.org The tetrafluoroborate salt itself is a key reactant in forming stable cationic complexes, which act as intermediates in processes like the palladium-catalyzed telomerization of 1,3-butadiene. alfachemic.com

Researchers are leveraging its catalytic efficiency in established reactions as a foundation for exploring new frontiers. rsc.orgnih.gov A highly effective system using tri-o-tolylphosphine with a palladium source has been identified for the Suzuki coupling of propargylic carbonates with various boronic acids at ambient temperatures. rsc.orgnih.gov It is also a valuable ligand for ruthenium-catalyzed direct amination of alcohols and in Heck reactions. thermofisher.comstanfordchem.comsigmaaldrich.com Future directions include the development of asymmetric transformations that exploit the ligand's structure to induce chirality, an area of significant interest in pharmaceutical synthesis. nih.gov The exploration of its role in C-H activation and functionalization, a major goal in modern organic chemistry, represents another promising avenue.

Table 2: Known Catalytic Applications of Tri-o-tolylphosphine

Reaction TypeMetal CatalystSubstratesSignificance
Suzuki CouplingPalladium rsc.orgnih.govPropargylic carbonates, Boronic acids rsc.orgnih.govHighly efficient at room temperature, excellent chirality transfer. rsc.orgnih.gov
Direct AminationRuthenium thermofisher.comsigmaaldrich.comAlcohols thermofisher.comsigmaaldrich.comDirect synthesis of amines from alcohols. sigmaaldrich.com
Heck ReactionPalladium sigmaaldrich.com(Not specified)Fundamental carbon-carbon bond formation. chemimpex.comsigmaaldrich.com
TelomerizationPalladium alfachemic.com1,3-Butadiene alfachemic.comForms stable cationic palladium intermediates. alfachemic.com
Triphenylene (B110318) SynthesisPalladium orgsyn.orgBenzyne (B1209423) precursors orgsyn.orgAccess to polycyclic aromatic hydrocarbons for materials science. orgsyn.org

Design and Synthesis of Supported or Heterogeneous Catalysts Utilizing Tri-o-tolylphosphine

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst after the reaction. To address this, future research is directed toward immobilizing tri-o-tolylphosphine or its metal complexes on solid supports to create heterogeneous catalysts. These supported catalysts combine the high activity and selectivity of homogeneous systems with the ease of handling and recyclability of heterogeneous ones.

Potential supports include polymers, silica, and metal-organic frameworks (MOFs). nih.gov For example, MOFs can be designed with functional tags, such as phosphorous acid groups, to which a phosphine ligand could be anchored. nih.gov The synthesis of a bimetallic MOF, MIL-88B(Fe2/Co), demonstrates a method where amine-functionalized linkers are incorporated and subsequently modified. nih.gov A similar strategy could be envisioned for creating a heterogeneous version of a tri-o-tolylphosphine-based catalyst, allowing for its application in continuous flow reactors and simplifying product purification.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Chemical Synthesis

The synergy between advanced synthesis platforms and data-driven methods is set to revolutionize catalyst development. The integration of tri-o-tolylphosphine systems with flow chemistry, automated synthesis, and artificial intelligence (AI) promises to accelerate the discovery of new reactions and optimize existing processes. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow processing is an attractive alternative to traditional batch reactions, offering enhanced safety, scalability, and control. researchgate.net Manually reconfigurable flow chemistry platforms that incorporate various modules for heating, cooling, and packed-bed reactions are being developed. researchgate.net Catalysts based on tri-o-tolylphosphine can be incorporated into these systems, particularly in their heterogeneous form, to enable continuous production.

Automation and AI: AI and machine learning are becoming indispensable tools for catalyst design and reaction optimization. mdpi.comiscientific.org These technologies can analyze vast datasets to predict the outcomes of reactions and identify the most effective catalyst-substrate pairings. mdpi.com For phosphine ligands, machine learning models can be trained to identify the optimal ligand structure for a specific transformation, minimizing the need for extensive empirical screening. rsc.orgrsc.org Data-driven approaches have been used to create a Metal-Phosphine Catalyst Database to quantitatively guide catalyst selection, accelerating the discovery of new, low-cost ligands for cross-coupling reactions. rsc.org This framework can be applied to screen derivatives of tri-o-tolylphosphine to fine-tune catalytic activity for specific, challenging chemical transformations.

Advanced Materials Science Applications (e.g., in organic electronics, optoelectronic materials)

The utility of tri-o-tolylphosphine extends beyond traditional catalysis into the realm of materials science. Its role as a ligand in the synthesis of complex organic molecules makes it an enabling tool for creating novel materials with unique electronic and optical properties.

A key example is the synthesis of triphenylene, a symmetrical, planar, and highly stable polycyclic aromatic hydrocarbon. orgsyn.org Triphenylenes are foundational building blocks for discotic liquid crystals and are highly attractive for applications in materials and supramolecular chemistry due to their rigidity and conjugation. orgsyn.org A palladium catalyst featuring tri-o-tolylphosphine has been successfully employed in the annulation of benzyne to produce triphenylene scaffolds. orgsyn.org This synthetic route is significant as it avoids harsh conditions or pyrophoric reagents required by other methods. orgsyn.org Future research will likely explore the synthesis of asymmetric triphenylene derivatives using this catalytic system, opening pathways to new organic electronic and optoelectronic materials with tailored properties.

Bio-Inspired Catalysis and Bio-Conjugation Strategies Involving Phosphine Systems

Nature provides a rich blueprint for catalyst design, particularly through metalloenzymes that perform complex chemical transformations with remarkable efficiency. nih.gov Bio-inspired catalysis seeks to mimic these natural systems to create synthetic catalysts for challenging reactions like hydrocarbon oxidation and hydrogen production. nih.govornl.gov

Phosphine ligands are integral to some of these synthetic models. For instance, mixed-valence triiron complexes with phosphine ligands have been developed as catalysts for proton reduction, mimicking the function of hydrogenase enzymes. nih.gov These bio-inspired models operate through an interplay of proton and electron transfer steps. ornl.gov While research has not yet specifically focused on incorporating tri-o-tolylphosphine into these systems, its distinct steric and electronic profile could be used to modulate the reactivity and stability of such biomimetic complexes. Future work could involve designing hydrogenase or other metalloenzyme mimics that leverage the unique properties of tri-o-tolylphosphine to control the coordination environment around the metal center, potentially leading to catalysts with enhanced activity and selectivity.

Q & A

Q. What are the recommended handling and storage protocols for Tri-o-tolylphosphine tetrafluoroborate in experimental settings?

this compound is highly sensitive to air and moisture, necessitating storage under inert atmospheres (e.g., nitrogen or argon) in sealed, desiccated containers. Experimental handling should employ Schlenk-line techniques or gloveboxes to prevent hydrolysis or oxidation. Purity verification via GC (>98.0%) is critical before use in synthesis .

Q. Which spectroscopic methods are effective for characterizing this compound's purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) is standard for confirming ligand coordination and structural integrity. X-ray diffraction (XRD) provides crystallographic validation, while elemental analysis ensures stoichiometric accuracy. For thermal stability assessment, thermogravimetric analysis (TGA) is recommended .

Q. What safety precautions are necessary when working with this compound in a laboratory environment?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust by working in fume hoods. Spills should be neutralized with inert adsorbents and disposed of via approved waste facilities. No specific antidotes are documented, so immediate decontamination is critical .

Q. What are the key considerations when designing a synthesis protocol for this compound to ensure high yield and purity?

Optimize reaction stoichiometry between tri-o-tolylphosphine and tetrafluoroboric acid (HBF₄) in anhydrous solvents like dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product through vacuum filtration. Recrystallization in dry acetonitrile enhances purity (>98%) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, and what methodologies optimize its use?

The tetrafluoroborate counterion stabilizes cationic metal complexes, enhancing solubility in polar solvents. In hydrogenation or cycloisomerization reactions, coordinate the ligand to metals (e.g., Fe, Au) under inert conditions. High-pressure NMR can track intermediate formation, as demonstrated in iron-catalyzed CO₂ hydrogenation (TON >7500) .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies of this compound-based complexes?

Systematically vary reaction parameters (temperature, solvent, metal/ligand ratio) and employ kinetic profiling to identify rate-limiting steps. Comparative studies with analogous ligands (e.g., triphenylphosphine) can isolate electronic/steric effects. Reproducibility requires stringent moisture exclusion, as hydrolysis degrades catalytic activity .

Q. How do computational studies elucidate the role of this compound in stabilizing reactive intermediates during catalytic processes?

Density functional theory (DFT) calculations model ligand-metal interactions, such as Au-acetylide coordination in cycloisomerization. Transition-state analysis reveals how steric bulk from o-tolyl groups influences regioselectivity. Pair computational insights with experimental kinetics (e.g., Eyring plots) to validate mechanistic hypotheses .

Q. What are the challenges in utilizing this compound in ionic liquid systems, and how can they be methodologically addressed?

Ionic liquids (e.g., [C₄mim][BF₄]) may compete with the ligand for metal coordination. Pre-form the metal complex in a volatile solvent before introducing it to the ionic liquid. Monitor compatibility via cyclic voltammetry and UV-vis spectroscopy. Avoid hydrophilic ionic liquids to prevent ligand dissociation .

Methodological Notes

  • Catalytic Optimization : Use high-pressure autoclaves for gas-phase reactions (e.g., H₂ or CO₂ hydrogenation). In situ IR spectroscopy tracks substrate consumption .
  • Contamination Mitigation : Regularly test solvents for residual moisture via Karl Fischer titration.
  • Data Validation : Cross-reference XRD and NMR data with crystallographic databases (e.g., Cambridge Structural Database) to confirm complex geometries .

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